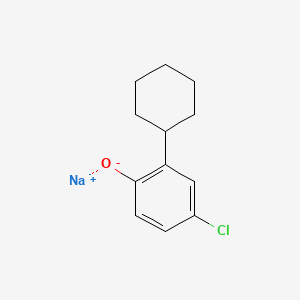
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is a peptide sequence that is part of the amyloid beta-protein (1-42) fragment. This peptide is known for its role in the formation of amyloid plaques, which are associated with Alzheimer’s disease. The sequence is composed of 42 amino acids and is known to form neurotoxic oligomers at physiological pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The reaction conditions often involve the use of protected amino acids to prevent side reactions .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence. The final product is often lyophilized to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
The peptide has several scientific research applications:
Chemistry: Used in studies to understand peptide bond formation and stability.
Biology: Investigated for its role in protein aggregation and neurotoxicity.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
Mécanisme D'action
The peptide exerts its effects by forming oligomers that are neurotoxic. These oligomers disrupt cell membranes, leading to cell death. The molecular targets include neuronal cell membranes and synaptic proteins. The pathways involved are related to oxidative stress and inflammation, which contribute to the progression of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta (1-40): Another fragment of the amyloid precursor protein, shorter by two amino acids.
Amyloid beta (1-43): A longer variant with an additional amino acid at the C-terminus.
Amyloid beta (1-46): An extended version with four additional amino acids.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is unique due to its specific sequence and its propensity to form neurotoxic oligomers more readily than its shorter or longer counterparts. This makes it particularly significant in the study of Alzheimer’s disease .
Propriétés
Formule moléculaire |
C148H210F3N43O49S |
|---|---|
Poids moléculaire |
3464.6 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C146H209N43O47S.C2HF3O2/c1-70(2)45-91(140(231)189-119(73(7)8)144(235)184-95(48-78-27-18-13-19-28-78)135(226)178-93(46-76-23-14-11-15-24-76)132(223)166-75(10)122(213)171-89(37-41-112(201)202)130(221)182-101(56-116(209)210)141(232)187-117(71(3)4)143(234)161-63-110(198)168-103(65-191)142(233)181-99(54-106(150)194)124(215)159-60-107(195)158-61-108(196)169-104(66-237)120(151)211)176-126(217)85(29-20-21-43-147)172-128(219)87(35-39-105(149)193)174-136(227)96(50-80-57-154-67-162-80)180-138(229)98(52-82-59-156-69-164-82)185-145(236)118(72(5)6)188-131(222)90(38-42-113(203)204)175-133(224)92(49-79-31-33-83(192)34-32-79)167-109(197)62-160-125(216)102(64-190)186-139(230)100(55-115(207)208)183-137(228)97(51-81-58-155-68-163-81)179-127(218)86(30-22-44-157-146(152)153)173-134(225)94(47-77-25-16-12-17-26-77)177-129(220)88(36-40-111(199)200)170-121(212)74(9)165-123(214)84(148)53-114(205)206;3-2(4,5)1(6)7/h11-19,23-28,31-34,57-59,67-75,84-104,117-119,190-192,237H,20-22,29-30,35-56,60-66,147-148H2,1-10H3,(H2,149,193)(H2,150,194)(H2,151,211)(H,154,162)(H,155,163)(H,156,164)(H,158,195)(H,159,215)(H,160,216)(H,161,234)(H,165,214)(H,166,223)(H,167,197)(H,168,198)(H,169,196)(H,170,212)(H,171,213)(H,172,219)(H,173,225)(H,174,227)(H,175,224)(H,176,217)(H,177,220)(H,178,226)(H,179,218)(H,180,229)(H,181,233)(H,182,221)(H,183,228)(H,184,235)(H,185,236)(H,186,230)(H,187,232)(H,188,222)(H,189,231)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,152,153,157);(H,6,7)/t74-,75-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,117-,118-,119-;/m0./s1 |
Clé InChI |
OZIKEWIIJZKHEG-LUCAGQPDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


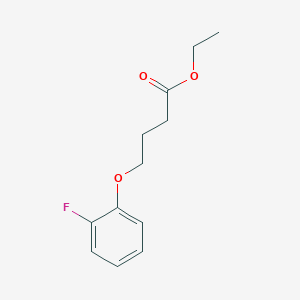
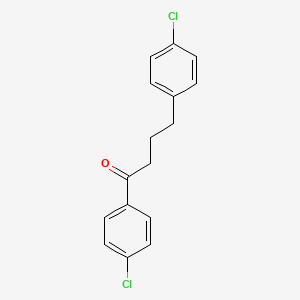


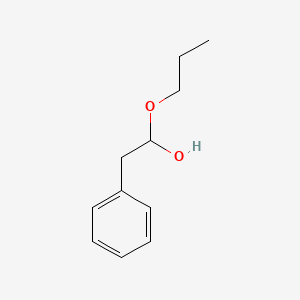
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
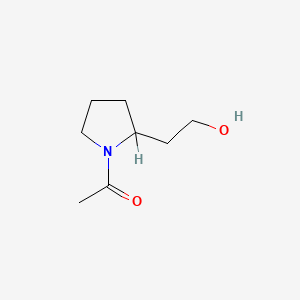
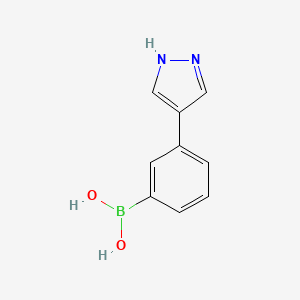

![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)


![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
